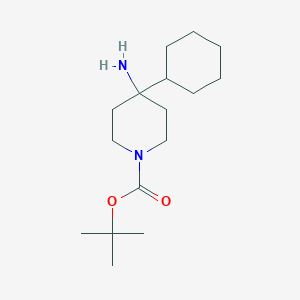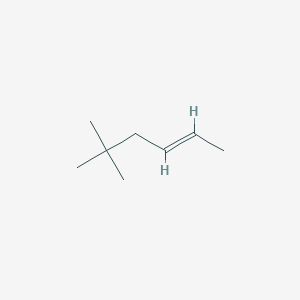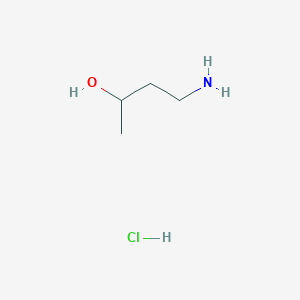![molecular formula C10H19N B3327668 Spiro[4.5]decan-8-amine CAS No. 3643-25-2](/img/structure/B3327668.png)
Spiro[4.5]decan-8-amine
Übersicht
Beschreibung
Spiro[4.5]decan-8-amine is a chemical compound characterized by its unique spirocyclic structure. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications. The molecular formula of this compound is C10H19N, and it has a molecular weight of 153.26 g/mol .
Wirkmechanismus
Target of Action
Spiro[4.5]decan-8-amine primarily targets the Prolyl Hydroxylase Domains (PHDs) .
Mode of Action
This compound interacts with its targets, the PHDs, by binding to the active site of these enzymes . This binding competes with the 2-oxoglutarate (2OG) co-substrate, thereby inhibiting the activity of the PHDs . The extent to which the compound competes with HIF-α, and possibly other PHD substrates, varies .
Biochemical Pathways
The inhibition of PHDs by this compound affects the HIF pathway . Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, signaling for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, this compound can mimic elements of the physiological hypoxic response, leading to the upregulation of HIF target genes . These genes include those encoding for multiple proteins of biomedical importance, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the upregulation of HIF target genes . This upregulation can lead to increased production of proteins like EPO and VEGF, which have significant roles in processes such as erythropoiesis and angiogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the oxygen levels in the cellular environment, given its role in the HIF pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spiro[4.5]decan-8-amine can be synthesized through various synthetic routes. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction typically proceeds under mild conditions, making it convenient for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of commercially available reagents and mild reaction conditions facilitates its production on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[4.5]decan-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) and chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]decan-8-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: this compound is investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Spiro[4.5]decanone: This compound shares a similar spirocyclic structure but differs in its functional groups.
Spiro thiazolidinone: Another spirocyclic compound with potential biological activity, used in medicinal chemistry.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound is structurally related to Spiro[4.5]decan-8-amine.
Uniqueness: this compound stands out due to its amine functional group, which imparts unique chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
spiro[4.5]decan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGFMXNPDOLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)
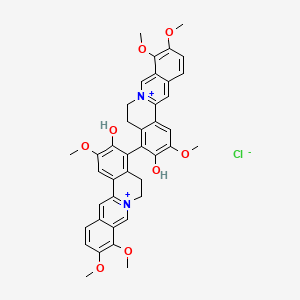
![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)
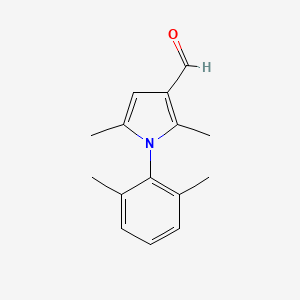
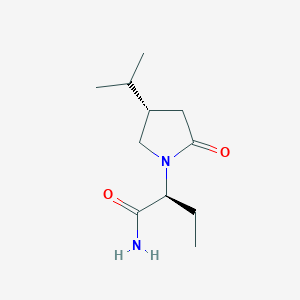
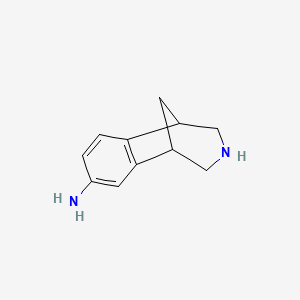
![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)
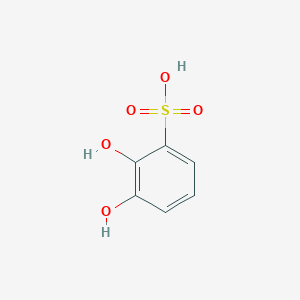
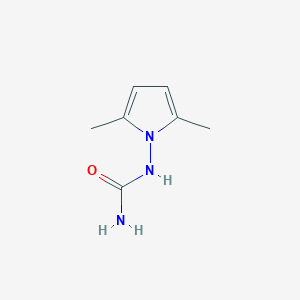
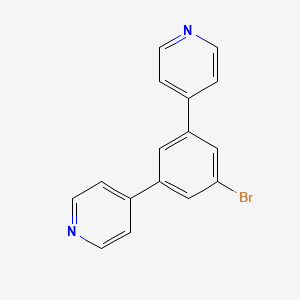
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
